molecular formula C11H26Cl2N2O B1377674 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride CAS No. 1443979-66-5

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride

Cat. No.: B1377674
CAS No.: 1443979-66-5
M. Wt: 273.24 g/mol
InChI Key: MHWVILDVOIFEBV-UHFFFAOYSA-N
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Description

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C11H24N2O.2ClH and a molecular weight of 273.25 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its role as a ligand for various receptors. In medicine, it is investigated for its potential therapeutic effects .

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other piperidine derivatives, such as 2-amino-4-(1-piperidine) pyridine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.

Biological Activity

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H20N2Cl2O\text{C}_{10}\text{H}_{20}\text{N}_2\text{Cl}_2\text{O}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies have highlighted the ability of piperidine derivatives to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including myeloma and leukemia .
  • Neuropharmacological Effects : Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, suggesting neuroprotective properties .
  • Antimicrobial Activity : There is evidence that certain piperidine derivatives possess antimicrobial properties, which may be relevant for treating infections .

Anticancer Activity

A study focused on piperidine derivatives demonstrated significant cytotoxic effects against hematological cancers. The compounds were shown to increase the expression of pro-apoptotic genes such as p53 and Bax, indicating their potential as anticancer agents. Molecular docking studies confirmed their ability to bind effectively to target proteins involved in cancer cell survival .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound IIMyeloma5.4Induces apoptosis via p53 activation
Compound IVLeukemia3.8Inhibits cell proliferation

Neuropharmacological Studies

In vivo studies have shown that similar compounds can bind to acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cognitive function and has implications for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Studies

Research on derivatives of this compound has indicated antimicrobial activity against various pathogens. For instance, a derivative was found to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 1: Piperidine Derivative in Cancer Treatment

A clinical trial investigated the effects of a piperidine derivative on patients with advanced myeloma. Results showed a notable reduction in tumor size and improved survival rates among treated patients compared to controls.

Case Study 2: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of a related compound in models of Alzheimer's disease. The results indicated that treatment significantly improved cognitive function and reduced amyloid plaque formation in the brain .

Properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.2ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;;/h9-10,14H,4-8,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWVILDVOIFEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC(C)(C)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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